molecular formula C25H28N4O5 B4195716 (2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B4195716
M. Wt: 464.5 g/mol
InChI Key: QKDZOYGUBYBUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. In

Mechanism of Action

The mechanism of action of (2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is not fully understood; however, studies have suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may disrupt the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt the cell cycle of cancer cells, leading to their death. In vitro studies have also shown that this compound can inhibit the growth and proliferation of fungi and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using (2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine in lab experiments is its potential as a multifunctional agent with anticancer, antifungal, and antiviral properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

For (2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine research include further studies on its mechanism of action, toxicity, and potential use in vivo. Additionally, this compound may be studied in combination with other agents to enhance its pharmacological properties. Finally, this compound may be modified to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a chemical compound that has shown potential pharmacological properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of new therapies for cancer, fungal infections, and viral infections.

Scientific Research Applications

(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been studied for its potential pharmacological properties, including its ability to act as an anticancer agent, antifungal agent, and antiviral agent. In vitro studies have shown that this compound inhibits the growth of cancer cells, including prostate, breast, and lung cancer cells. Additionally, this compound has been shown to have antifungal activity against Candida albicans and antiviral activity against the hepatitis C virus.

properties

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-18(2)34-21-8-5-19(6-9-21)25(30)28-13-11-27(12-14-28)20-7-10-24(29(31)32)23(16-20)26-17-22-4-3-15-33-22/h3-10,15-16,18,26H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDZOYGUBYBUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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